molecular formula C8H18ClNO2S B1447488 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-64-1

4-[(Ethanesulfonyl)methyl]piperidine hydrochloride

Cat. No. B1447488
CAS RN: 1864064-64-1
M. Wt: 227.75 g/mol
InChI Key: IHUORPJPKGPZNJ-UHFFFAOYSA-N
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Description

“4-[(Ethanesulfonyl)methyl]piperidine hydrochloride” (ESMP) is a chemical compound primarily used in scientific research. It is a piperidine-based compound with an ethanesulfonyl methyl group attached to the piperidine ring. The CAS Number is 1864064-64-1 .


Molecular Structure Analysis

The molecular formula of ESMP is C8H18ClNO2S . The InChI code is 1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .


Physical And Chemical Properties Analysis

ESMP has a molecular weight of 227.76 . It is a powder in physical form .

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives are explored extensively for their therapeutic potentials, including roles in neurobiology, analgesia, and as components in drugs targeting central nervous system disorders. For instance, the study of ohmefentanyl, a potent analgesic of the 4-anilidopiperidine class, showcases the diversity of biological activities that can arise from modifications at the piperidine moiety. These studies contribute to understanding receptor-mediated phenomena and developing pharmacophores for opioid receptors (Brine et al., 1997).

Chemical Modifications and Biological Activities

Research on chemical modifications of piperidines, such as xylan derivatives, indicates the vast potential for developing new biopolymers with specific properties. These modifications can impact product structure and properties significantly, opening avenues for applications in drug delivery systems (Petzold-Welcke et al., 2014).

Synthetic Approaches and Applications

Synthetic routes to piperidine derivatives, such as vandetanib, demonstrate the importance of piperidines in the synthesis of complex pharmaceutical agents. These synthetic methodologies offer insights into developing industrial-scale productions of drugs, highlighting the versatility and commercial value of piperidine scaffolds (Mi, 2015).

Piperidine in Enhancing Drug Bioavailability

Piperine, a piperidine alkaloid from black pepper, exemplifies the bioactivity of piperidine derivatives, including their ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to its effect on drug metabolism and absorption, which has significant implications for improving therapeutic outcomes and drug development (Srinivasan, 2007).

Safety and Hazards

The safety information for ESMP includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(ethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUORPJPKGPZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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